molecular formula C15H18N2O2 B7477044 3-[(2-Methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

3-[(2-Methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

Katalognummer B7477044
Molekulargewicht: 258.32 g/mol
InChI-Schlüssel: LLXXVFBLXOOFGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2-Methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, commonly known as MDL-100,240, is a synthetic compound that belongs to the spirocyclic class of compounds. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the degradation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). MDL-100,240 has shown potential therapeutic effects in the treatment of type 2 diabetes and other metabolic disorders.

Wirkmechanismus

MDL-100,240 works by inhibiting the enzyme 3-[(2-Methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, which is responsible for the degradation of the incretin hormones GLP-1 and GIP. By inhibiting this compound, MDL-100,240 increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose control.
Biochemical and Physiological Effects:
MDL-100,240 has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. Clinical trials have also demonstrated its efficacy in reducing blood glucose levels in patients with type 2 diabetes. In addition, MDL-100,240 has been shown to have anti-inflammatory effects and may have potential therapeutic applications in other inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using MDL-100,240 in lab experiments is its potent and selective inhibition of 3-[(2-Methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, which allows for the study of the physiological effects of GLP-1 and GIP without interference from this compound. However, one limitation is that MDL-100,240 is a synthetic compound and may not accurately reflect the physiological effects of endogenous GLP-1 and GIP.

Zukünftige Richtungen

1. Further research into the potential therapeutic effects of MDL-100,240 in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
2. Development of more potent and selective 3-[(2-Methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione inhibitors.
3. Investigation of the long-term safety and efficacy of MDL-100,240 in the treatment of type 2 diabetes.
4. Study of the anti-inflammatory effects of MDL-100,240 in other inflammatory diseases.
5. Investigation of the potential use of MDL-100,240 in combination with other anti-diabetic drugs for improved glucose control.

Synthesemethoden

MDL-100,240 can be synthesized by the reaction of 2-methylbenzaldehyde with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with 1,3-dichloro-2-propanol to form the spirocyclic compound.

Wissenschaftliche Forschungsanwendungen

MDL-100,240 has been extensively studied for its potential therapeutic effects in the treatment of type 2 diabetes. It has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. Clinical trials have also demonstrated its efficacy in reducing blood glucose levels in patients with type 2 diabetes.

Eigenschaften

IUPAC Name

3-[(2-methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-11-6-2-3-7-12(11)10-17-13(18)15(16-14(17)19)8-4-5-9-15/h2-3,6-7H,4-5,8-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXXVFBLXOOFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3(CCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.